molecular formula C6H14O6 B1195621 L-Mannitol CAS No. 643-01-6

L-Mannitol

Cat. No.: B1195621
CAS No.: 643-01-6
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-BXKVDMCESA-N
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Description

Definition and Stereochemistry

L-Mannitol ((2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol) is the L-enantiomer of mannitol, characterized by the spatial orientation of hydroxyl groups on carbons 2–5. Its molecular formula is $$ \text{C}6\text{H}{14}\text{O}_6 $$, with a molar mass of 182.17 g/mol. The compound crystallizes in a monoclinic system, and its structure was definitively resolved through X-ray diffraction studies.

The stereochemical distinction between L- and D-mannitol lies in the mirror-image arrangement of hydroxyl groups. For instance, the hydroxyl group on carbon 2 in this compound occupies the S configuration, whereas in D-mannitol, it adopts the R configuration. This enantiomeric relationship underpins differences in physical properties, such as melting points (L: 165–170°C; D: 166–168°C).

Table 1: Comparative Properties of L- and D-Mannitol

Property This compound D-Mannitol
CAS Number 643-01-6 69-65-8
Melting Point 165–170°C 166–168°C
Specific Rotation $$-30^\circ$$ $$+23^\circ$$
Natural Occurrence Rare Abundant

Historical Context of this compound Discovery

The structural elucidation of mannitol is intertwined with the work of 19th-century chemists. While Joseph Louis Proust first isolated mannitol from Fraxinus ornus (manna ash) in 1806, its stereochemical complexity remained unresolved until Julije Domac’s groundbreaking studies in the 1880s. Domac, a Croatian chemist, analyzed hexene derivatives derived from mannitol and conclusively mapped its carbon backbone, establishing the foundation for modern understanding of its enantiomeric forms.

Domac’s work revealed that natural mannitol primarily exists as the D-enantiomer, with this compound occurring sparingly in plants like Helenium autumnale and Tribulus terrestris. This discovery highlighted the role of stereochemistry in natural product diversity.

Relationship to D-Mannitol

L- and D-mannitol are non-superimposable mirror images, sharing identical physical properties except for optical activity. Their divergence in biological roles is stark: D-mannitol is metabolized by humans and serves as a common sweetener, whereas this compound is rarely utilized industrially due to its scarcity.

Notably, both enantiomers are isomers of sorbitol, differing in the orientation of the hydroxyl group on carbon 2. This structural nuance affects their hygroscopicity and melting behavior, with sorbitol being more hygroscopic and having a lower melting point (94–96°C).

Significance in Carbohydrate Chemistry

This compound’s importance extends beyond its role as a stereochemical curiosity:

  • Analytical Chemistry : this compound forms stable complexes with boric acid, enhancing its acidity ($$ \text{p}K_a $$ reduced from 9 to ~4) and enabling precise volumetric titrations. This property is exploited in assays for boron quantification in environmental and industrial samples.

  • Synthetic Applications : this compound serves as a chiral precursor in synthesizing rare sugars like L-fructose and D-sorbose. Its rigid stereochemistry facilitates asymmetric catalysis in organic synthesis.

  • Research Tool : In microbiological media, such as mannitol salt agar, this compound aids in differentiating bacterial strains based on fermentation profiles.

Table 2: Key Applications of this compound

Application Mechanism Reference
Boric Acid Titration Forms mannitoborate complex
Chiral Synthesis Precursor for L-fructose
Bacterial Differentiation Fermentation substrate

Properties

IUPAC Name

(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214523
Record name L-Mannitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-01-6
Record name L-Mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metabolic Engineering in Cyanobacteria

Synechococcus elongatus PCC 7942 has emerged as a photosynthetic platform for mannitol biosynthesis. By introducing a two-step pathway—mannitol-1-phosphate dehydrogenase (mtld) and mannitol-1-phosphatase (m1p)—Sun et al. achieved 1.5 g/L mannitol under controlled expression. Riboswitch-regulated mtld expression enhanced genetic stability, enabling continuous production for >60 days without mutations. This system leverages CO₂ fixation, offering sustainability advantages over sugar-based fermentation.

Table 1: Biotechnological Mannitol Production Strains

OrganismPathway EnzymesYield (g/L)SubstrateReference
S. elongatus PCC 7942Mtld + M1Pase1.5CO₂
L. lactis NZ9000M1PDH + M1Pase0.8Glucose
E. coli BL21Mannitol dehydrogenase0.3Fructose

Lactic Acid Bacteria Engineering

Lactococcus lactis engineered with mtld and m1p overexpression converts 50% of glucose to mannitol. Knockout of lactate dehydrogenase (ldh) redirects carbon flux from lactic acid to mannitol, while phosphofructokinase downregulation further enhances yields. Notably, mannitol-1-phosphatase activity directly correlates with production rates, emphasizing its role as a metabolic bottleneck.

Industrial Manufacturing Processes

Continuous Fermentation with Immobilized Cells

U.S. Patent 6,602,691B1 describes a continuous process using Leuconostoc pseudomesenteroides immobilized on silica carriers. Fructose-glucose mixtures (3:1 ratio) are fed through packed-bed reactors at 30°C, with pH maintained at 5.5 via NaOH titration. This system achieves 75% fructose-to-mannitol conversion, with a volumetric productivity of 2.1 g/L/h. Carbon dioxide byproducts are vented to prevent reactor clogging, while acetic acid is recycled to inhibit microbial contaminants.

Chromatographic Separation and Recycling

Post-hydrogenation mixtures undergo simulated moving-bed chromatography to isolate mannitol from sorbitol and residual sugars. Patent US5466795A reports a separation efficiency of 85% using Ca²⁺-loaded ion-exchange resins, with fructose recyclate reducing raw material costs by 40%. Industrial-scale trials demonstrate a 98% pure mannitol stream, though L-enantiomer isolation requires additional chiral columns.

Challenges and Optimization Strategies

Genetic Instability in Recombinant Strains

Unregulated mtld expression in S. elongatus causes plasmid loss and reduced titers. Riboswitch-controlled induction with 2 mM theophylline stabilizes production, but long-term use risks cellular toxicity. Alternative strategies include genomic integration of mannitol operons and CRISPRi-mediated repression of competitive pathways.

Byproduct Inhibition in Fermentation

Lactic and acetic acid accumulation during L. lactis fermentation inhibits growth at pH <5.0. In situ removal via electrodialysis increases yields by 22%, while co-culturing with Saccharomyces cerevisiae consumes acids, albeit at the expense of higher complexity .

Scientific Research Applications

Medical Applications

1. Osmotic Diuretic

L-Mannitol is primarily used as an osmotic diuretic in clinical settings. It works by increasing the osmolarity of blood plasma, which draws water from tissues into the bloodstream, effectively reducing intracranial pressure (ICP) and intraocular pressure. This property is particularly beneficial in treating conditions such as cerebral edema and glaucoma.

  • Case Study: A study demonstrated that administering a bolus of 1 g/kg of 20% mannitol significantly reduced ICP in patients with brain injuries, although it did not affect cerebral blood volume (CBV) directly. The reduction in ICP was attributed to decreased brain water content rather than changes in blood volume .

2. Renal Function Diagnostic Aid

Mannitol is utilized as a diagnostic tool to evaluate renal function by measuring glomerular filtration rate (GFR). As it is freely filtered by the kidneys with minimal reabsorption, its urinary excretion rate serves as an indicator of kidney performance.

  • Clinical Insight: Mannitol's effectiveness as a renal function diagnostic aid has been established through various studies that correlate its excretion rates with GFR measurements .

3. Treatment for Cystic Fibrosis

Inhaled this compound has been approved for use in managing pulmonary symptoms associated with cystic fibrosis. It is hypothesized to create an osmotic gradient that draws fluid into the airway surface, improving mucus clearance.

  • Clinical Application: The FDA approved inhaled mannitol (BRONCHITOL®) for adults with cystic fibrosis on October 30, 2020. Studies indicate that it enhances mucociliary clearance and reduces airway obstruction .

Pharmaceutical Applications

1. Drug Formulation

This compound is often employed as an excipient in pharmaceutical formulations due to its stabilizing properties. It helps improve the solubility and stability of various drugs.

  • Formulation Example: Mannitol is used in lyophilized formulations to protect sensitive biological compounds during freeze-drying processes .

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in various biological systems.

  • Research Findings: A study highlighted that mannitol could reduce oxidative damage in cells exposed to harmful agents, suggesting potential therapeutic roles in conditions characterized by oxidative stress .

Food Industry Applications

1. Low-Calorie Sweetener

This compound serves as a low-calorie sweetener in food products due to its low glycemic index and minimal insulin response. It is particularly useful for diabetic-friendly formulations.

  • Market Insight: The use of mannitol as a sugar substitute has gained popularity among health-conscious consumers seeking low-calorie options without sacrificing sweetness .

2. Food Preservation

Due to its hygroscopic nature, this compound can be utilized as a food preservative by retaining moisture and preventing spoilage.

  • Application Example: Mannitol is incorporated into various processed foods to enhance shelf life and maintain texture .

Table 1: Summary of Medical Applications of this compound

ApplicationMechanism/EffectClinical Evidence
Osmotic DiureticReduces ICP and intraocular pressureEffective in brain injury management
Renal Function Diagnostic AidMeasures GFR through urinary excretionCorrelates with GFR measurements
Cystic Fibrosis TreatmentEnhances mucociliary clearanceFDA-approved inhaled formulation

Table 2: Pharmaceutical Applications of this compound

ApplicationRole/BenefitResearch Findings
Drug FormulationStabilizes and improves drug solubilityCommonly used in lyophilized forms
Antioxidant PropertiesReduces oxidative stressDemonstrated protective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Mannitol

Property L-Mannitol D-Mannitol
Natural Occurrence Synthetic Naturally abundant (e.g., seaweed, fungi)
Optical Rotation [α]D = −26.4 (c 3, H₂O) [α]D = +23° (H₂O)
Applications Niche research applications Widely used in food, pharma, and IV therapies
Metabolic Pathways Not biologically metabolized Key osmolyte in plants and microbes

1-Deoxy-L-mannitol (L-Rhamnitol)

Property This compound 1-Deoxy-L-Mannitol (L-Rhamnitol)
Molecular Formula C₆H₁₄O₆ C₆H₁₄O₅ (lacks one hydroxyl group)
Mass 182.17 g/mol 166.17 g/mol
Crystal Structure Linear hydrogen-bonded networks Asymmetric hydrogen-bonding due to esterified hydroxyl groups
Biological Role Limited Studied for hypohalous acid scavenging in oxidative stress

Key Difference : The absence of a hydroxyl group in L-rhamnitol alters solubility and reactivity, making it a candidate for antioxidant research .

Selenium-Containing Derivatives (e.g., SeTal)

Property This compound 1,4-Anhydro-4-seleno-D-talitol (SeTal)
Functional Group Polyol Selenoether (Se replaces O)
Antioxidant Activity None High scavenging of HOCl, HOBr, ONOOH
Therapeutic Potential Excipient/control Wound healing in diabetic models (80% efficacy at 1 mM)

Key Difference : Selenium incorporation confers potent redox-cycling properties, absent in this compound .

Trifluoromethyl Derivatives

Property This compound Trifluoromethyl-L-Mannitol Derivatives
Synthetic Route Sharpless bishydroxylation Reacted with β-chlorovinyl ketones
Bioactivity Inert Interleukin-2 antiproducing effects
Applications Structural studies Immunomodulatory research

Physicochemical and Functional Comparison Table

Compound Melting Point (°C) Solubility (H₂O) Key Application Reference
This compound 165–166 High Protein crystallization
D-Mannitol 166–168 High IV therapies, food additive
1-Deoxy-L-Mannitol Not reported Moderate Oxidative stress models
SeTal Not reported High Diabetic wound healing

Research Findings and Limitations

  • Synthetic Challenges : Residual acetic acid in this compound diacetonide complicates purification .
  • Biological Limitations : this compound’s inertness limits therapeutic use compared to selenium or fluorine derivatives .
  • Structural Insights : X-ray diffraction reveals polymorphism in this compound racemates, affecting crystallization reproducibility .

Biological Activity

L-Mannitol is a naturally occurring sugar alcohol that has garnered significant attention in various fields of biomedical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its roles in microbial metabolism, therapeutic applications, and physiological effects.

Overview of this compound

This compound is a six-carbon sugar alcohol (C6H14O6) that is produced naturally by several species of plants and fungi. Its structural formula allows it to function as a carbohydrate source, osmotic agent, and antioxidant. The compound is widely used in the pharmaceutical industry, particularly in formulations for drug delivery and as a diuretic.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

  • Osmotic Regulation : Mannitol acts as an osmotic agent, helping to regulate cellular osmotic pressure. This property is particularly useful in medical applications such as reducing intracranial pressure and treating conditions like cerebral edema .
  • Antioxidant Properties : Mannitol has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is beneficial in various therapeutic contexts, including neuroprotection in stroke patients .
  • Microbial Metabolism : In fungi and certain bacteria, mannitol serves as a carbon source and plays a crucial role in stress response mechanisms. For example, studies have demonstrated that mannitol metabolism is essential for the virulence of some pathogenic fungi, allowing them to adapt to host environments .

1. Neurological Disorders

Mannitol is commonly used in clinical settings to manage elevated intracranial pressure due to its osmotic properties. It helps draw fluid out of the brain tissue, thereby reducing swelling and pressure.

2. Renal Protection

In renal studies, mannitol has been utilized to protect against nephrotoxicity caused by chemotherapy agents. Its ability to maintain renal perfusion and reduce tubular obstruction has been documented in several clinical trials .

3. Antimicrobial Activity

Recent research indicates that mannitol may enhance the efficacy of certain antimicrobial agents. For instance, it has been shown to increase the antimicrobial activity of preservatives used in ophthalmic solutions .

Case Study 1: Mannitol in Stroke Management

A study involving chronic stroke survivors demonstrated that mannitol administration improved motor function and tactile sensitivity. Participants receiving mannitol showed significant improvements compared to those receiving standard care alone, highlighting its potential role in rehabilitation therapies .

Case Study 2: Fungal Pathogenesis

Research on S. aureus revealed that mannitol metabolism is linked to virulence factors. A knockout strain lacking the gene responsible for mannitol metabolism exhibited reduced stress tolerance and pathogenicity when exposed to host environments .

Data Tables

The following table summarizes key findings related to this compound's biological activities:

Activity TypeDescriptionKey Findings
Osmotic RegulationReduces intracranial pressureEffective in treating cerebral edema
Antioxidant ActivityScavenges free radicalsOffers neuroprotection during ischemic events
Microbial MetabolismServes as a carbon source for pathogensEssential for fungal virulence
Renal ProtectionProtects kidneys from nephrotoxicity during chemotherapyMaintains renal perfusion
Antimicrobial SynergyEnhances effectiveness of antimicrobial agentsIncreases activity of preservatives in eye drops

Q & A

Q. What are the key physicochemical properties of L-Mannitol critical for experimental design?

this compound (C₆H₁₄O₆, MW 182.17) is a sugar alcohol with distinct properties:

  • Solubility : Highly soluble in water (≥180 mg/mL at 25°C) but poorly soluble in organic solvents like ethanol .
  • Thermal stability : Melting point 167–170°C, density 1.596 g/cm³, and refractive index -30° (C=5, H₂O) .
  • Chirality : Contains four stereocenters, making enantiomeric purity critical for biological studies. Use polarimetry or chiral HPLC for verification . Methodological Tip: Pre-dissolve in PEG400 or DMSO for in vivo studies to ensure bioavailability. Follow strict protocols for preparing stock solutions (e.g., 50–100 mg/mL in DMSO) and sequential solvent addition to avoid precipitation .

Q. How do researchers address discrepancies in solubility data for this compound across studies?

Variations in solubility often arise from differences in:

  • Temperature : Solubility increases with temperature (e.g., 220 mg/mL at 37°C vs. 180 mg/mL at 25°C) .
  • Solvent purity : Trace impurities in PEG300 or DMSO can alter dissolution kinetics. Use HPLC-grade solvents and validate via UV-Vis spectroscopy. Methodological Tip: Replicate experiments using standardized solvents and document temperature/pH conditions rigorously. Cross-reference with databases like PubChem (CID 136460) for baseline comparisons .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • HPLC-ELSD (evaporative light scattering detection): Ideal for non-chromophoric compounds; LOD ≤0.1 µg/mL.
  • GC-MS : Derivatize with trimethylsilyl groups to enhance volatility.
  • NMR : Use ¹³C-labeled this compound (e.g., this compound-1-¹³C) for tracking metabolic pathways . Methodological Tip: Include internal standards (e.g., D-sorbitol) to correct for matrix effects during quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role as an osmoprotectant versus a pro-apoptotic agent in cell studies?

Contradictions often stem from:

  • Concentration-dependent effects : Low concentrations (≤10 mM) act as osmoprotectants, while high doses (≥50 mM) induce oxidative stress .
  • Cell type specificity : Renal cells show higher tolerance than neuronal cells due to differential expression of aldose reductase. Methodological Tip: Use PICOT framework to define variables:
  • P opulation (cell line), I ntervention (concentration range), C omparison (untreated controls), O utcome (viability/apoptosis markers), T ime (exposure duration) .

Q. What strategies improve enantiomeric resolution of this compound in chiral synthesis?

  • Sharpless bishydroxylation : Leverage substrate-controlled stereochemistry for high enantiomeric excess (≥95%) .
  • Enzymatic resolution : Use mannitol dehydrogenases to selectively oxidize D-enantiomers. Methodological Tip: Validate enantiopurity via X-ray crystallography or comparative analysis with commercial standards (e.g., CAS 643-01-6) .

Q. How can in vitro and in vivo pharmacokinetic data for this compound be reconciled?

Discrepancies arise due to:

  • Bioavailability limits : Oral absorption <5% in rodents; use intravenous or intraperitoneal routes for accurate PK modeling.
  • Renal clearance : Adjust for species-specific glomerular filtration rates. Methodological Tip: Conduct pilot studies with isotope-labeled this compound (e.g., ¹³C) to track distribution and excretion without interference from endogenous metabolites .

Methodological Frameworks

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare means across multiple concentrations. Methodological Tip: Use software like GraphPad Prism for error bar calculations (SD or SEM) and ensure n ≥ 3 replicates for robustness .

Q. How should researchers design scoping reviews to map this compound’s applications in drug delivery?

Follow Arksey & O’Malley’s framework:

  • Identify research questions : e.g., "What are the emerging roles of this compound in nasal/vaccine delivery?"
  • Screen literature : Use databases like PubMed/Scopus with keywords "this compound AND (nanoparticles OR bioavailability)."
  • Consult stakeholders : Engage pharmacologists to prioritize gaps (e.g., pediatric formulations) .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in this compound crystallization studies?

  • Controlled nucleation : Use seed crystals and maintain supersaturation at 1.5–2.0.
  • Document polymorphs : Characterize via XRD and DSC to distinguish α (monoclinic) vs. β (orthorhombic) forms. Methodological Tip: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw XRD data in repositories like Zenodo .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • QC parameters : Enforce strict limits on residual solvents (e.g., ≤0.5% DMSO) and enantiomeric purity (≥98%).
  • DoE (Design of Experiments) : Optimize reaction time/temperature using response surface methodology.
    Methodological Tip: Include negative controls (e.g., reaction without catalyst) in each batch to trace contamination sources .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Mannitol
Reactant of Route 2
L-Mannitol

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